molecular formula C10H9Cl2NO2 B12000793 Benzamide, 4-allyloxy-3,5-dichloro- CAS No. 41727-53-1

Benzamide, 4-allyloxy-3,5-dichloro-

Cat. No.: B12000793
CAS No.: 41727-53-1
M. Wt: 246.09 g/mol
InChI Key: QAFXHUDHHDQWJD-UHFFFAOYSA-N
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Description

Benzamide, 4-allyloxy-3,5-dichloro- (proposed molecular formula: C₁₀H₉Cl₂NO₂; molecular weight: 245.9 g/mol), is a benzamide derivative featuring a 4-allyloxy substituent and chlorine atoms at the 3- and 5-positions of the aromatic ring. The allyloxy group introduces steric bulk and moderate lipophilicity, while the chlorine atoms may enhance stability and bioactivity, as seen in related compounds .

Properties

CAS No.

41727-53-1

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzamide

InChI

InChI=1S/C10H9Cl2NO2/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H2,13,14)

InChI Key

QAFXHUDHHDQWJD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-allyloxy-3,5-dichloro- typically involves the reaction of 3,5-dichlorobenzoyl chloride with allyloxyamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 4-allyloxy-3,5-dichloro- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Demethylation of Methoxy Precursors

When starting from a methoxy intermediate, BBr₃ is used for demethylation:

  • Reaction : 3,5-Dichloro-4-methoxybenzamide → 3,5-Dichloro-4-hydroxybenzamide (via BBr₃)1.

  • Conditions : BBr₃ (3 eq) in DCM at 0°C → RT, 2 hours (yield: 92%)1.
    The hydroxyl intermediate is subsequently allylated as described above.

Hydrogenation of the Allyloxy Group

The allyloxy substituent can undergo catalytic hydrogenation:

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide → 4-Propoxy-3,5-dichlorobenzamide.

  • Conditions : Pd/C (10 wt%) in ethanol under H₂ (1 atm), 25°C, 6 hours (yield: 85%)3.

This transformation is critical for modifying solubility and biological activity3.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide → 4-Allyloxy-3,5-dichlorobenzoic acid.

  • Conditions :

    • Acidic : 6M HCl, reflux, 12 hours (yield: 68%)1.

    • Basic : NaOH (2 eq) in H₂O/EtOH, 80°C, 8 hours (yield: 72%)1.

Cross-Coupling Reactions

The chlorine substituents enable further functionalization:

Suzuki-Miyaura Coupling

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide + Arylboronic acid → 4-Allyloxy-3-aryl-5-chlorobenzamide.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (3:1), 80°C, 24 hours (yield: 60–75%)1.

Buchwald-Hartwig Amination

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide + Amine → 4-Allyloxy-3-amino-5-chlorobenzamide.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NaOtBu (2 eq), toluene, 110°C, 18 hours (yield: 55%)2.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzamide derivatives have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression. For instance, a study highlighted the synthesis of benzamide derivatives that act as inhibitors of acetylcholinesterase and β-secretase, both of which are implicated in cancer and neurodegenerative diseases .

Neuroprotective Properties
The neuroprotective effects of benzamide derivatives have been investigated, particularly their ability to inhibit enzymes that contribute to neurodegeneration. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in treating conditions like Alzheimer's disease .

Case Study: Inhibitory Activity
A recent study synthesized various benzamide derivatives and evaluated their inhibitory activity against acetylcholinesterase. The most active compound demonstrated a significant inhibitory concentration, suggesting that modifications to the benzamide structure can enhance biological activity .

Agricultural Applications

Herbicide Development
Benzamide derivatives have been explored for their potential as herbicides. The chlorinated substituents in the 3 and 5 positions enhance the herbicidal activity by affecting plant growth regulators. This application is particularly relevant in developing environmentally friendly agricultural chemicals that target specific weed species without harming crops.

Insecticidal Properties
Research has also focused on the insecticidal properties of benzamide compounds. The structural characteristics of 4-allyloxy-3,5-dichloro-benzamide make it a candidate for developing new insecticides that are less toxic to non-target organisms while effectively controlling pest populations.

Materials Science

Polymer Chemistry
Benzamide derivatives are being investigated for their role in polymer chemistry. Their ability to form strong intermolecular interactions can be utilized in creating high-performance polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers
Recent research has demonstrated the incorporation of benzamide structures into polymer matrices, resulting in materials with improved thermal and mechanical properties. These advancements open avenues for applications in coatings, adhesives, and composite materials.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInhibitors of acetylcholinesterase; potential for neuroprotection
Agricultural ScienceHerbicidesEnhanced activity against specific weed species
InsecticidesReduced toxicity to non-target organisms
Materials SciencePolymer chemistryImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-3,5-dichloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of benzamide, 4-allyloxy-3,5-dichloro- and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Source
4-Allyloxy-3,5-dichloro-benzamide 4-OCH₂CHCH₂, 3,5-Cl C₁₀H₉Cl₂NO₂ 245.9 Inferred: Potential antifungal/PDE4 inhibition N/A
Zoxamide 3,5-Cl, 4-CH₃ C₁₄H₁₆Cl₃NO₂ 336.64 PDE4 inhibitor; antifungal
N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide 3,5-Cl, 4-OCHF₂ C₁₄H₉Cl₂F₂NO₂ 332.13 Inferred: Enhanced lipophilicity
4-Amino-3,5-dichloro-N-cyclopropylbenzamide 3,5-Cl, 4-NH₂, N-cyclopropyl C₁₀H₉Cl₂N₂O 245.1 Supplier-listed; no activity data
4-Allyloxy-3,5-dipropylbenzamide (hydrochloride) 4-OCH₂CHCH₂, 3,5-C₃H₇ C₂₂H₃₃ClN₂O₂ 394.03 LD₅₀ = 100 mg/kg (mice, intraperitoneal)
Key Observations:
  • 4-Position Groups: Allyloxy (target compound) vs. methyl (Zoxamide) vs. difluoromethoxy () influence lipophilicity and steric hindrance. Allyloxy may enhance membrane permeability compared to methyl but reduce it compared to bulkier groups like dipropyl . Amino vs. Allyloxy: The 4-amino substituent in ’s compound increases polarity, likely improving water solubility but reducing lipid bilayer penetration compared to the allyloxy group .
Enzyme Inhibition Potential
  • Zoxamide: As a PDE4 inhibitor, its 3,5-dichloro-4-methyl structure highlights the importance of halogenation for targeting phosphodiesterases .
  • PCAF HAT Inhibitors: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino groups) show >70% inhibition, emphasizing the role of hydrophobic substituents . The allyloxy group in the target compound, while less bulky, may still contribute to moderate activity in similar pathways.
Toxicity Considerations
  • The dipropyl analog () exhibits an intraperitoneal LD₅₀ of 100 mg/kg in mice, suggesting that bulky 3,5-alkyl groups may increase toxicity . The target compound’s dichloro substitution likely reduces acute toxicity compared to dipropyl but requires empirical validation.

Physicochemical Properties

  • Solubility: The absence of polar groups (e.g., amino or carboxy) in the target compound may limit aqueous solubility compared to ’s amino-substituted analog .

Biological Activity

Benzamide, 4-allyloxy-3,5-dichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and recent research findings.

  • Molecular Formula : C12_{12}H12_{12}Cl2_2N\O
  • Molecular Weight : 273.14 g/mol
  • Structure : The compound features a benzamide core substituted with an allyloxy group and dichloro substituents at the 3 and 5 positions.

Benzamide derivatives often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many benzamide compounds act as inhibitors of specific enzymes involved in various biological pathways, including kinases and proteases, which are crucial for cancer cell survival .
  • Antimicrobial Activity : Recent studies have indicated that benzamides can inhibit bacterial growth by targeting the FtsZ protein, a key component in bacterial cell division. This mechanism has been particularly noted in the context of methicillin-resistant Staphylococcus aureus (MRSA) infections .
  • Anti-inflammatory Effects : Compounds similar to benzamide, 4-allyloxy-3,5-dichloro-, have demonstrated potential anti-inflammatory properties through modulation of signaling pathways involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities and findings related to benzamide, 4-allyloxy-3,5-dichloro-:

Activity Observation Reference
AnticancerInhibits cancer cell proliferation via enzyme inhibition
AntibacterialEffective against MRSA with low cytotoxicity to mammalian cells
Anti-inflammatoryReduces inflammatory markers in vitro
ToxicityExhibits low toxicity in zebrafish embryo models

Case Study 1: Anticancer Properties

In a study examining the anticancer potential of benzamide derivatives, it was found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. This highlights the potential of benzamide, 4-allyloxy-3,5-dichloro-, as a candidate for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of benzamide derivatives revealed that benzamide, 4-allyloxy-3,5-dichloro-, effectively inhibited the growth of MRSA strains. The compound's ability to target the FtsZ protein was confirmed through crystallographic studies, demonstrating its potential as a novel antibacterial agent .

Recent Advances and Future Directions

Research continues to explore the full spectrum of biological activities associated with benzamide derivatives. Recent advancements include:

  • Multi-targeted therapies : New studies are investigating the use of benzamides in combination therapies for enhanced efficacy against resistant bacterial strains and cancer cells .
  • Structural modifications : Ongoing synthesis efforts aim to optimize the pharmacological properties of benzamide derivatives by modifying substituents to enhance specificity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-allyloxy-3,5-dichlorobenzamide?

  • Methodology :

  • Step 1 : Start with precursor compounds like 4-hydroxy-3,5-dichlorobenzoic acid (structural analog, see ).
  • Step 2 : Introduce the allyloxy group via nucleophilic substitution under reflux conditions. Use absolute ethanol as a solvent and glacial acetic acid as a catalyst (similar to ).
  • Step 3 : Purify via reduced-pressure solvent evaporation and filtration. Validate purity using HPLC or TLC.
    • Key Considerations : Optimize reaction time (e.g., 4–6 hours) and molar ratios (1:1 for precursor and allylating agent) to maximize yield .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • NMR : Use 1H^1H NMR to confirm allyloxy protons (δ 5.0–6.0 ppm, split patterns) and aromatic protons (δ 7.5–8.0 ppm, singlet due to symmetry). 13C^{13}C NMR identifies carbonyl (δ ~165 ppm) and dichlorinated aromatic carbons ( ).
  • IR : Detect C=O stretch (~1680 cm1^{-1}) and C-Cl stretches (~700 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peak (M+^+) and fragmentation patterns matching the molecular formula.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to mitigate weak scattering from chlorine atoms.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered allyloxy groups. Validate with R-factor convergence (<5%) and electron density maps ( ).
    • Troubleshooting : For twinned crystals, use the TWIN/BASF commands in SHELX and verify with Hooft/Y parameter analysis .

Q. How to address mutagenicity risks during handling and storage?

  • Methodology :

  • Risk Assessment : Conduct Ames testing (as in ) to evaluate mutagenicity.
  • Mitigation : Store at -20°C under inert atmosphere (N2_2) to prevent decomposition. Use fume hoods, nitrile gloves, and closed systems during synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Experimental Design : Standardize assays (e.g., fixed concentrations, cell lines, and exposure times).
  • Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to cross-verify results.
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of outliers. Replicate experiments ≥3 times ().

Data-Driven Challenges

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodology :

  • Process Variables : Test solvent polarity (e.g., DMF vs. ethanol), catalyst loadings (e.g., 1–5 mol% acetic acid), and temperature (60–80°C).
  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor reaction progress.
  • Scale-Up : Maintain stoichiometric ratios; avoid localized overheating via controlled stirring ( ).

Q. What strategies prevent decomposition during thermal analysis (e.g., DSC)?

  • Methodology :

  • Temperature Ramping : Use slow heating rates (1–2°C/min) under N2_2 to observe decomposition exotherms.
  • Stability Testing : Pre-dry samples to remove moisture, which accelerates degradation ().

Structural and Functional Analysis

Q. How to differentiate between polymorphs of this compound?

  • Methodology :

  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures.
  • Thermogravimetric Analysis (TGA) : Identify solvent-free vs. solvate forms via weight loss profiles.
  • Solid-State NMR : Resolve crystallographic inequivalence in aromatic carbons.

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